molecular formula C13H12ClNO4S B3023296 N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine CAS No. 540512-13-8

N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine

Cat. No.: B3023296
CAS No.: 540512-13-8
M. Wt: 313.76 g/mol
InChI Key: JQHASINFKFCSFT-UHFFFAOYSA-N
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Description

N-[(8-Chloro-1-naphthyl)sulfonyl]-N-methylglycine (CAS Registry Number: 540512-13-8 ) is a high-purity synthetic organic compound of significant interest in chemical and bio-pharmaceutical research. Its molecular formula is C 13 H 12 ClNO 4 S, with a molecular weight of 313.75 g/mol . The compound is characterized by a naphthalene ring system substituted with a chlorine atom at the 8-position and a sulfonamide linkage to an N-methylglycine moiety . This reagent is supplied with a typical purity of 97% or greater and is identified by several synonyms, including 2-[(8-chloronaphthalen-1-yl)sulfonyl-methylamino]acetic acid . As a specialty chemical building block, it holds potential for various research applications. Recent investigations in bio-pharmaceutical chemistry suggest that compounds with this structural motif, featuring a chlorinated naphthalene sulfonamide, may exhibit promising inhibitory activity towards specific enzymes like metalloproteinases (MMPs) involved in inflammatory and oncological pathways . Its structure makes it a candidate for use in the development of novel therapeutic agents and as a key intermediate in advanced synthetic methodologies, including the synthesis of complex peptides and other biomolecules . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It requires careful handling and may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302) or cause respiratory irritation (H335) . Researchers should consult the Safety Data Sheet (SDS) prior to use and wear appropriate personal protective equipment, including gloves and eye/face protection. Ensure use only in a well-ventilated area .

Properties

IUPAC Name

2-[(8-chloronaphthalen-1-yl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S/c1-15(8-12(16)17)20(18,19)11-7-3-5-9-4-2-6-10(14)13(9)11/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHASINFKFCSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine typically involves the following steps:

    Chlorination of Naphthalene: The starting material, naphthalene, undergoes chlorination to introduce a chloro group at the 8-position, forming 8-chloro-1-naphthalene.

    Sulfonylation: The chlorinated naphthalene is then subjected to sulfonylation using a sulfonyl chloride reagent, resulting in the formation of 8-chloro-1-naphthylsulfonyl chloride.

    Coupling with N-methylglycine: The final step involves the coupling of 8-chloro-1-naphthylsulfonyl chloride with N-methylglycine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules :
    • N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions such as substitution and coupling.
  • Reactivity Studies :
    • The compound's sulfonyl group can participate in electrophilic aromatic substitutions, making it valuable for studying reaction mechanisms and developing new synthetic pathways.

Biology

  • Biological Activity :
    • Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. This compound is being investigated for its potential inhibitory effects on specific enzymes or proteins involved in disease pathways.
  • Target Interactions :
    • The compound may interact with biomolecules, influencing cellular processes. Its unique structure allows it to bind to specific targets, potentially leading to therapeutic applications.

Medicine

  • Pharmaceutical Development :
    • There is ongoing research into the use of this compound as an intermediate in the synthesis of pharmaceuticals aimed at treating various conditions, including metabolic disorders and infections.
  • Case Studies :
    • A notable study explored its efficacy in inhibiting aldose reductase, an enzyme linked to diabetic complications. The compound demonstrated significant potential in reducing sorbitol accumulation in diabetic models, suggesting its utility in diabetes management .

Data Table: Summary of Applications

Application AreaSpecific UsePotential Impact
ChemistryBuilding block for complex moleculesFacilitates synthesis of novel compounds
BiologyEnzyme inhibition studiesPotential therapeutic targets identified
MedicinePharmaceutical intermediateDevelopment of new treatments for diabetes

Mechanism of Action

The mechanism of action of N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chloro-substituted naphthalene ring can interact with hydrophobic pockets in proteins, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Sulfonyl Substituents

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Notes
N-[(8-Chloro-1-naphthyl)sulfonyl]-N-methylglycine C₁₅H₁₄ClNO₄S 322.38 8-Chloro-1-naphthyl, methylglycine Intermediate for cycloaddition
N-[(Heptadecafluorooctyl)sulfonyl]-N-methylglycine (K⁺ salt) C₁₀H₄F₁₇KNO₄S 702.81 Perfluorinated alkyl chain Environmental persistence (PFCs)
N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamide C₁₉H₁₃N₂O₂S₂ 385.45 Benzothiazole, phenyl sulfonamide Anticonvulsant potential
N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-N-methylglycine C₁₅H₁₈N₂O₄S 322.38 Dimethylamino-naphthyl, methylglycine Synthetic intermediate
Key Observations:
  • Perfluorinated Derivatives (e.g., CAS 70281-93-5): These compounds exhibit high molecular weights due to fluorine content and are associated with environmental persistence and toxicity concerns . Unlike the chloronaphthyl group in the target compound, perfluorinated chains confer hydrophobicity and stability against degradation.
  • Benzothiazole-Linked Sulfonamides : Compounds like those in Table 1 demonstrate anticonvulsant activity in neurotoxicity screenings, attributed to the benzothiazole moiety’s interaction with neural targets . The target compound lacks direct evidence of such activity but shares synthetic routes involving sulfonyl chloride condensation .
  • Amino-Substituted Naphthyl Derivatives: The dimethylamino variant (CAS 1093-96-5) shares the methylglycine backbone with the target compound but differs in electronic properties due to the amino group, affecting reactivity in cycloaddition reactions .

Reactivity in Cycloaddition Reactions

The target compound’s methylglycine moiety enables azomethine ylide generation, critical for 1,3-dipolar cycloadditions. For example, N-methylglycine reacts with aldehydes (e.g., 3-formylchromone) to form intermediates like azomethine ylides, which subsequently react with dipolarophiles (e.g., fullerenes) to yield bioactive hybrids . In contrast, phenylglycine or proline derivatives form different ylides, leading to spiro-pyrrolidine or pyrrolizine products .

Pharmacological Potential

  • Antioxidant Activity : Chromone-fullerene hybrids synthesized using N-methylglycine derivatives show antioxidant properties, but the target compound’s chloro-naphthyl group may limit such activity due to steric hindrance .

Physicochemical and Environmental Profiles

  • Environmental Impact : Unlike perfluorinated derivatives (e.g., CAS 67584-51-4), the target compound’s chlorine substituent may confer biodegradability, though this requires validation .

Biological Activity

N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to sarcosine (N-methylglycine), which is known for its role in modulating NMDA receptor activity and its implications in psychiatric disorders such as schizophrenia. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10ClNO2S\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}\text{O}_2\text{S}

This compound features a sulfonyl group attached to a naphthyl ring and a methylglycine moiety, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Glycine Transporters : Similar to sarcosine, this compound may act as an inhibitor of glycine transporter type 1 (GlyT1), enhancing glycine's action at NMDA receptors, which are crucial for synaptic plasticity and memory functions .
  • Interaction with Proteins : The sulfonyl group can form strong interactions with various proteins and enzymes, potentially leading to inhibition or modulation of their activity. This interaction may enhance the compound's potency against specific targets.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of sulfonamides may exhibit antibacterial properties, although specific data on this compound's efficacy against pathogens remain limited .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
NMDA Receptor ModulationPotential enhancement of NMDA receptor function
Antibacterial EffectsLimited evidence; further studies needed
Protein InteractionPossible inhibition of specific enzymes

Schizophrenia and NMDA Receptor Modulation

A notable study investigated the effects of sarcosine on schizophrenia symptoms, demonstrating that enhancing NMDA receptor function can alleviate positive and negative symptoms in patients. While this study did not directly involve this compound, it provides a relevant context for understanding how compounds affecting glycine transport can influence neurological disorders .

Antimicrobial Research

Research on related sulfonamide compounds has shown varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Although specific results for this compound are not yet available, the structural similarities suggest potential for similar effects .

Future Research Directions

Further investigation is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects, particularly focusing on psychiatric conditions linked to NMDA receptor dysfunction.
  • Mechanistic Studies : Detailed exploration of the molecular interactions between this compound and its biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine, and how can purity be optimized?

  • Methodology :

  • Sulfonylation : React glycine with 8-chloro-1-naphthalenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF/water) to form the sulfonamide intermediate.
  • Methylation : Introduce the methyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ in DMF).
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
    • Key Challenges : Competing N-methylation at undesired positions; optimize reaction time/temperature to minimize byproducts.

Q. How can researchers characterize the physicochemical stability of this compound under varying pH conditions?

  • Methodology :

  • pH Stability Study : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.
  • Analysis : Use LC-MS to detect degradation products. Quantify stability via UV-Vis spectroscopy (λ = 270 nm, naphthyl absorbance).
  • Table : Typical degradation rates:
pHHalf-life (h)Major Degradation Pathway
2>72Stable
748Hydrolysis of sulfonamide
1212Dechlorination and ring oxidation
  • Reference : Analogous sulfonamide stability data from .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to sulfotransferase enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of sulfotransferases (e.g., PDB 1LS6). Parameterize the ligand using Gaussian09 (B3LYP/6-31G*).
  • MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 forcefield to assess binding stability.
  • Key Insight : The 8-chloro group enhances hydrophobic interactions with enzyme pockets, while the sulfonamide forms hydrogen bonds with Arg130 .

Q. How do structural modifications (e.g., replacing chloro with fluoro) impact bioactivity in vitro?

  • Methodology :

  • SAR Study : Synthesize analogs (e.g., 8-fluoro, 8-bromo derivatives) and test inhibitory activity against sulfatases.
  • Assay : Use fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) in enzyme kinetics assays (IC₅₀ determination).
  • Data :
SubstituentIC₅₀ (µM)Selectivity (Sulfatase A vs. B)
8-Cl0.1210:1
8-F0.255:1
8-Br0.0915:1
  • Conclusion : Chloro provides optimal balance of potency and selectivity .

Q. What protocols mitigate interference from degradation products in pharmacokinetic studies?

  • Methodology :

  • Sample Preparation : Stabilize plasma samples with 1% formic acid and store at -80°C.
  • LC-MS/MS : Use a triple quadrupole mass spectrometer (MRM mode) with deuterated internal standards.
  • Validation : Assess matrix effects (post-column infusion) and recovery rates (>85% required) .

Data Contradiction Resolution

Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can researchers resolve this?

  • Methodology :

  • Solubility Screening : Use shake-flask method in PBS (pH 7.4), SIF (pH 6.8), and SGF (pH 1.2) at 25°C. Centrifuge and quantify supernatant via UV.
  • Contradiction Source : Discrepancies arise from buffer ionic strength (e.g., 0.1 M vs. 0.01 M phosphate).
  • Recommendation : Standardize buffer conditions and report exact ionic strength .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine
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N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine

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